molecular formula C16H22O5 B1343587 Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate CAS No. 898758-09-3

Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate

Cat. No.: B1343587
CAS No.: 898758-09-3
M. Wt: 294.34 g/mol
InChI Key: VTOXEPDKBMTDEP-UHFFFAOYSA-N
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Description

Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a carbonyl group (C=O) and an ester functional group (COOEt)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate typically involves the esterification of 6-(2,3-dimethoxyphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products:

    Oxidation: 6-(2,3-dimethoxyphenyl)-6-oxohexanoic acid.

    Reduction: 6-(2,3-dimethoxyphenyl)-6-hydroxyhexanoate.

    Substitution: Various alkyl or acyl derivatives depending on the substituent used.

Scientific Research Applications

Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate involves its interaction with specific molecular targets in biological systems. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison: Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate is unique due to its specific ester and ketone functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and drug development.

Properties

IUPAC Name

ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-4-21-15(18)11-6-5-9-13(17)12-8-7-10-14(19-2)16(12)20-3/h7-8,10H,4-6,9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOXEPDKBMTDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(C(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645808
Record name Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-09-3
Record name Ethyl 2,3-dimethoxy-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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